Solvent Yellow 43
Description
Contextualization within the Field of Solvent Dyes
Solvent dyes are a class of dyes that are soluble in organic solvents and are often used to color plastics, waxes, and other nonpolar materials. epsilonpigments.com They are characterized by their ability to dissolve in the substrate they are coloring, forming a solution rather than a suspension of particles. Solvent Yellow 43, being soluble in organic solvents, is a typical member of this class. biosynth.comapacss.com Its naphthalimide structure is responsible for its strong fluorescence, a property that sets it apart from many other solvent dyes and makes it particularly useful in specialized applications. The fluorescence of this compound involves the absorption of light at one wavelength and the emission of light at a longer wavelength, a phenomenon driven by intramolecular charge transfer. biosynth.com
Interdisciplinary Significance of this compound
The unique properties of this compound have led to its use in a wide range of scientific and industrial fields. Its primary application is as a colorant in plastics, polymers, fibers, rubbers, waxes, oils, lubricants, fuels, candles, paints, and printing inks. epsilonpigments.comcolorantsgroup.com Beyond its role as a colorant, its fluorescence is highly valued in several research applications.
In materials science , this compound is utilized in the development of advanced materials such as organic light-emitting diodes (OLEDs) and photovoltaic cells due to its excellent photophysical properties. It is also used as a fluorescent tracer in engineering fluids and as a leak detector. xcolorpigment.com
In analytical chemistry , it serves as a fluorescent probe for detecting metal ions like aluminum and iron, owing to its high selectivity and strong fluorescence.
In the biomedical industry , this compound is employed as a fluorescent dye. Its fluorescence characteristics make it a valuable tool for biological imaging, including cell labeling and tracking. It aids in visualizing and studying cellular processes.
Current State of Research and Key Unanswered Questions
Current research on this compound is focused on leveraging its fluorescent properties for novel applications and improving its performance in existing ones. Studies have explored its encapsulation in resins to enhance its color properties and fastness in textile printing. Research also delves into its potential as a building block for synthesizing new therapeutic agents in medicinal chemistry.
Key unanswered questions revolve around its detailed interactions within biological systems and the full scope of its potential in medicinal applications. While preliminary studies suggest some biological activity, further research is needed to understand its mechanisms of action and potential therapeutic efficacy. smolecule.com Another area of ongoing investigation is the development of new derivatives with an expanded range of emission wavelengths and other enhanced photophysical properties. lookchem.com Further research could also focus on optimizing its synthesis to improve yields and purity while minimizing environmental impact.
Properties of this compound
| Property | Value |
| Molecular Formula | C₂₀H₂₄N₂O₂ |
| Molecular Weight | 324.42 g/mol |
| Appearance | Greenish-yellow powder |
| Melting Point | 125-126 °C |
| Boiling Point | 500.4±33.0°C at 760 mmHg |
| Density | 1.174±0.06 g/cm³ |
| CAS Number | 19125-99-6 |
Data sourced from multiple references. epsilonpigments.comcolorantsgroup.combiosynth.com
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-butyl-6-(butylamino)benzo[de]isoquinoline-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O2/c1-3-5-12-21-17-11-10-16-18-14(17)8-7-9-15(18)19(23)22(20(16)24)13-6-4-2/h7-11,21H,3-6,12-13H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXWHZJXKTHGHQF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC1=C2C=CC=C3C2=C(C=C1)C(=O)N(C3=O)CCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3051830 | |
| Record name | Solvent Yellow 43 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3051830 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
324.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
2.1 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID26667070 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
19125-99-6 | |
| Record name | Solvent Yellow 43 | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=19125-99-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Butylamino-N-butyl-1,8-naphthalimide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019125996 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1H-Benz[de]isoquinoline-1,3(2H)-dione, 2-butyl-6-(butylamino)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Solvent Yellow 43 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3051830 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-butyl-6-(butylamino)-1H-benz[de]isoquinoline-1,3(2H)-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.919 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Advanced Synthesis Methodologies for Solvent Yellow 43 and Analogues
Mechanistic Investigations of Reaction Pathways
Understanding the underlying reaction mechanisms is crucial for optimizing the synthesis of Solvent Yellow 43 and developing novel analogues. The formation of its characteristic chromophore is primarily governed by aromatic amine coupling reactions.
Aromatic Amine Coupling Reactions for Chromophore Formation
The core structure of this compound, a substituted naphthalimide, is typically synthesized through a multi-step process involving the formation of the imide ring and subsequent nucleophilic substitution on the naphthalene (B1677914) core. beilstein-journals.orgresearchgate.net The key chromophore-forming step involves the reaction of an aromatic amine with a naphthalic anhydride (B1165640) derivative.
A common synthetic route starts with a substituted 1,8-naphthalic anhydride, for example, 4-bromo-1,8-naphthalic anhydride. chemicalbook.com The first step is the imidation reaction with a primary amine, such as n-butylamine, to form the N-substituted imide. This reaction proceeds via a nucleophilic addition-elimination mechanism. tandfonline.com The amine attacks one of the carbonyl carbons of the anhydride, leading to the opening of the anhydride ring to form a carboxyl-amide intermediate. A subsequent intramolecular nucleophilic attack by the amide nitrogen on the second carbonyl group, followed by dehydration, results in the formation of the stable five-membered imide ring. tandfonline.com
The second crucial step in forming the final chromophore of this compound is a nucleophilic aromatic substitution reaction. beilstein-journals.org The halogen atom at the C-4 position of the N-butyl-4-bromo-1,8-naphthalimide intermediate is replaced by a second amino group, in this case, a butylamino group. This substitution is critical as the introduction of the electron-donating amino group at the C-4 position is responsible for the dye's characteristic yellow color and green fluorescence. beilstein-journals.orgresearchgate.net This is due to an efficient intramolecular charge transfer (ICT) process from the electron-donating amino group to the electron-withdrawing naphthalimide core. sci-hub.seekb.eg
Exploration of Substituent Effects on Synthetic Yield and Purity
The nature and position of substituents on the naphthalimide scaffold have a profound impact on the synthetic yield, purity, and photophysical properties of the resulting dye.
Substituents at the C-4 Position: The substituent at the C-4 position of the naphthalimide ring is the primary determinant of the dye's color and fluorescence. researchgate.netmdpi.com
Electron-donating groups (EDGs): The introduction of strong electron-donating groups, such as primary or secondary amines, at the C-4 position leads to a significant bathochromic shift (red shift) in the absorption and emission spectra. beilstein-journals.orgrsc.org This is due to the enhanced intramolecular charge transfer (ICT) character of the molecule. For instance, 4-amino-substituted 1,8-naphthalimides are typically yellow and exhibit green fluorescence, which is characteristic of this compound. beilstein-journals.org In contrast, derivatives with weaker EDGs like alkoxy groups are often colorless and exhibit blue fluorescence. beilstein-journals.org
Electron-withdrawing groups (EWGs): The presence of electron-withdrawing groups at this position generally results in compounds with absorption and emission at shorter wavelengths.
The nature of the amine at the C-4 position also influences the reaction conditions and yield. The nucleophilicity of the incoming amine and the leaving group ability of the substituent being replaced are key factors.
Substituents at the N-Imide Position: Substituents on the imide nitrogen atom generally have a less pronounced effect on the color of the naphthalimide dye. researchgate.net However, they can significantly influence other properties such as:
Solubility: The introduction of alkyl chains, like the butyl group in this compound, enhances solubility in organic solvents.
Quantum Yield: The nature of the N-substituent can affect the fluorescence quantum yield. researchgate.net
Intermolecular Interactions: N-substituents can influence the crystal packing and intermolecular interactions, which in turn can affect the solid-state fluorescence properties. sci-hub.se
The following table summarizes the effect of different substituents on the properties of naphthalimide dyes based on available research.
| Substituent Position | Substituent Type | Effect on Color | Effect on Fluorescence | Impact on Synthesis |
| C-4 | Strong Electron-Donating (e.g., -NHR, -NR₂) | Yellow to Orange | Green to Yellow | Facilitates nucleophilic substitution, determines reaction conditions. beilstein-journals.org |
| C-4 | Weak Electron-Donating (e.g., -OR) | Colorless to Pale Yellow | Blue | Requires specific conditions for introduction. beilstein-journals.org |
| N-Imide | Alkyl Chains | Minimal | Can influence quantum yield and solid-state properties. | Affects solubility and purification. researchgate.net |
| N-Imide | Aromatic Rings | Minimal | Can influence quantum yield and solid-state properties through π-stacking. | May require different solvent systems for synthesis. sci-hub.se |
Development of Novel Synthetic Routes
The development of new synthetic methodologies for this compound and its analogues is driven by the need for more sustainable, efficient, and scalable processes.
Green Chemistry Approaches in Dye Synthesis
Traditional methods for dye synthesis often involve the use of hazardous solvents, high temperatures, and produce significant waste. Green chemistry principles are increasingly being applied to mitigate these issues.
Alternative Solvents: The use of environmentally benign solvents is a key aspect of green synthesis. For naphthalimide derivatives, reactions have been successfully carried out in greener media such as water, glycerol, and deep eutectic solvents. scirp.orgacs.org These solvents are often non-toxic, biodegradable, and can sometimes enhance reaction rates and yields.
Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool for accelerating organic reactions. tandfonline.comscispace.com The synthesis of N-substituted naphthalimides from naphthalic anhydrides and amines can be performed under microwave irradiation, often leading to significantly shorter reaction times, higher yields, and milder reaction conditions compared to conventional heating methods. tandfonline.comtandfonline.com
Ultrasound-Assisted Synthesis: Sonochemistry, the application of ultrasound to chemical reactions, has also been shown to be effective for the synthesis of naphthalimide derivatives. tandfonline.comtandfonline.com Ultrasound irradiation can enhance mass transfer and accelerate reaction rates, allowing for the rapid and efficient synthesis of these dyes in aqueous media at room temperature. tandfonline.com
Catalyst-Free Reactions: Developing synthetic routes that avoid the use of toxic or expensive catalysts is another goal of green chemistry. Some syntheses of naphthalimide derivatives can be performed under catalyst-free conditions, further simplifying the process and reducing environmental impact. tandfonline.com
Scalable Production Methods for Research Applications
While industrial-scale production focuses on cost-effectiveness and high throughput, scalable methods for research applications are essential for producing sufficient quantities of materials for detailed studies and device prototyping. google.com
A reliable one-pot synthetic protocol for preparing key naphthalimide building blocks on a multigram scale has been reported, which can be adapted for the synthesis of this compound analogues. mdpi.com Such protocols often involve optimizing reaction conditions, including solvent choice, temperature, and reaction time, to ensure high yields and purity on a larger laboratory scale. For instance, the use of continuous flow reactors can offer better control over reaction parameters and facilitate scaling up from milligram to gram quantities.
The purification of the final product is a critical step in any scalable synthesis. Recrystallization from appropriate solvents is a common and effective method for obtaining high-purity this compound. smolecule.com Column chromatography may also be employed for the purification of research-grade materials.
Control of Nanostructure in Dye Dispersions
For many applications, such as in inkjet printing and advanced materials, controlling the morphology and dispersion of this compound at the nanoscale is crucial. nih.gov
The encapsulation of this compound into polymer nanoparticles is an effective method for creating stable aqueous dispersions of this otherwise water-insoluble dye. Miniemulsion polymerization is a versatile technique for this purpose. nih.gov In this process, a solution of the dye in a monomer (such as a mixture of styrene (B11656) and butyl acrylate) is dispersed in water with the aid of a surfactant to form stable nanodroplets. Polymerization is then initiated, resulting in the formation of dye-encapsulated polymer nanoparticles. nih.gov
The resulting nanoparticles can have a core-shell structure, with the dye concentrated in the core and a polymer shell providing stability in the dispersion medium. nih.gov Transmission electron microscopy (TEM) has been used to visualize these nanostructures, revealing spherical nanoparticles with diameters on the order of 100 nm. nih.gov The size and stability of these nanoparticle dispersions can be controlled by adjusting parameters such as the type and concentration of the surfactant, the monomer-to-water ratio, and the polymerization conditions. The use of ultrasound can also aid in the formation of finer and better-dispersed particles. bohrium.com Such controlled nanostructures can improve the performance of the dye in applications by enhancing its stability, color properties, and fastness. acs.org
Influence of Moles Ratio on Fastness Properties in Nanodispersion Synthesis
In the synthesis of dye nanodispersions, the molar ratio of the constituent monomers is a critical parameter that significantly influences the physicochemical properties of the final product, including particle size, aggregation, and, consequently, the fastness properties of the applied colorant. mdpi.comresearchgate.net Research into fluorescent nanodispersions, analogous to those of this compound, has demonstrated that varying the mole ratios of monomers like benzyl (B1604629) methacrylate (B99206) (BZMA), methyl methacrylate (MMA), and 2-hydroxypropyl methacrylate (HPMA) directly impacts dye aggregation and the agglomeration of the dyed polymer particles. mdpi.comresearchgate.net
Studies have shown that the degree of self-aggregation of dye molecules and the agglomeration of nanoparticles can affect color migration and wash fastness. mdpi.com For instance, in a series of acrylic nanodispersion syntheses, it was observed that the color migration on printed fabrics tended to increase with a rising moles ratio of methyl methacrylate (MMA) and was correlated with increasing particle agglomeration. mdpi.comresearchgate.net This suggests that a higher proportion of certain monomers can lead to less stable dispersions, which negatively affects the fastness properties. The control of monomer mole ratios is therefore essential for optimizing the encapsulation of the dye and minimizing particle agglomeration, leading to improved fastness. mdpi.com The principle that reactant molar ratios affect nanoparticle size and monodispersity is a fundamental concept in nanoparticle synthesis. acs.org
| Monomer Mole Ratio (BZMA:MMA:HPMA) | Observed Particle State | Effect on Fastness Properties | Reference |
|---|---|---|---|
| Low MMA Ratio | Lower degree of particle agglomeration | Improved color fastness, reduced color migration | mdpi.comresearchgate.net |
| High MMA Ratio | Increased particle agglomeration | Increased color migration, potentially lower wash fastness | mdpi.comresearchgate.net |
Polymer Encapsulation Techniques for Dye Stability
Polymer encapsulation is a highly effective strategy for enhancing the stability of dyes like this compound against various environmental factors such as light, heat, and chemical exposure. mdpi.comnih.gov By creating a protective polymer shell around the dye molecule, its durability and performance characteristics can be significantly improved. mdpi.com
One prominent method is miniemulsion polymerization . This technique has been successfully used to encapsulate this compound in a styrene-co-butyl acrylate (B77674) (St-BA) copolymer. nih.govacs.org The process yields spherical nanoparticles with a distinct core-shell structure, where the dye is located in the core. nih.gov This encapsulation results in nanoparticles with excellent stability, narrow size distributions, and good thermal stability. nih.govacs.org When used as an ink, the encapsulated this compound demonstrates remarkable photostability and long-term storage stability. nih.gov Furthermore, fabrics dyed with these nanoparticles exhibit good washing and rubbing fastness. nih.govacs.org
Another documented technique involves the encapsulation of this compound within a melamine formaldehyde (B43269) condensation product . google.com In this process, a mixture containing p-toluenesulfonamide, paraformaldehyde, melamine, and this compound is heated, causing the polycondensation of the resin around the dye particles. google.com This method produces a solid, colored pigment where the dye is integrated into a robust thermoset polymer matrix, enhancing its stability for applications in plastics and coatings. google.com
| Encapsulation Technique | Polymer System | Resulting Structure | Stability Improvement | Reference |
|---|---|---|---|---|
| Miniemulsion Polymerization | Styrene-co-butyl acrylate (St-BA) | Core-shell spherical nanoparticles | Enhanced photostability, thermal stability, and wash/rubbing fastness | nih.govacs.org |
| Polycondensation | Melamine formaldehyde resin | Dye integrated into a solid polymer matrix | Improved thermal and chemical stability for plastics and coatings | google.com |
Spectroscopic and Photophysical Characterization of Solvent Yellow 43
Comprehensive Vibrational and Electronic Spectroscopy
The molecular structure and electronic properties of Solvent Yellow 43 have been investigated using various spectroscopic techniques.
Advanced Infrared (IR) Spectroscopic Analysis
Infrared (IR) spectroscopy provides insight into the functional groups present in a molecule. In the case of this compound, characteristic peaks in the FT-IR spectrum validate its core structure. A notable peak is observed around 1700 cm⁻¹, which is indicative of the carbonyl (C=O) stretching vibration within the naphthalimide ring. Another significant peak appears at approximately 1250 cm⁻¹, corresponding to the C-N stretching vibration.
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 1H NMR)
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is used to determine the arrangement of hydrogen atoms within a molecule. For this compound dissolved in deuterated chloroform (B151607) (CDCl₃), the ¹H NMR spectrum displays characteristic signals that confirm its structure. Aromatic protons typically resonate in the region of δ 8.2–8.5 ppm. The protons of the butyl groups appear in the upfield region, generally between δ 0.9–1.6 ppm. The specific chemical shifts and coupling patterns provide detailed information about the connectivity of the atoms.
Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy for Electronic Transitions
UV-Visible absorption spectroscopy is employed to study the electronic transitions within a molecule. shu.ac.uk The absorption of UV or visible light corresponds to the excitation of outer electrons to higher energy orbitals. msu.edu For organic molecules like this compound, this involves transitions of n (non-bonding) or π (pi) electrons to the π* (pi-antibonding) excited state. shu.ac.uk These transitions require an unsaturated group, or chromophore, within the molecule. shu.ac.uk
This compound exhibits a strong absorption band with a maximum (λmax) at approximately 590 nm. This absorption is characteristic of the naphthalimide chromophore and is responsible for the dye's yellow color. msu.edu The absorption spectrum is influenced by the solvent environment, a phenomenon known as solvatochromism. shu.ac.uk
| Spectroscopic Data for this compound | |
| Technique | Observed Peaks/Signals |
| Infrared (IR) | ~1700 cm⁻¹ (C=O stretch), ~1250 cm⁻¹ (C-N stretch) |
| ¹H NMR (in CDCl₃) | δ 8.2–8.5 ppm (aromatic protons), δ 0.9–1.6 ppm (butyl groups) |
| UV-Vis Absorption | λmax ~590 nm |
Elucidation of Excited State Dynamics
The behavior of this compound after absorbing light is crucial for its applications as a fluorescent probe.
Fluorescence Spectroscopy and Quantum Yield Determination
Upon excitation with light, this compound emits light at a longer wavelength, a process known as fluorescence. The fluorescence emission maximum is observed at approximately 620 nm. The difference between the absorption and emission maxima is known as the Stokes shift.
The efficiency of this fluorescence is quantified by the fluorescence quantum yield, which is the ratio of photons emitted to photons absorbed. The quantum yield of fluorescent dyes can be highly dependent on the solvent. nih.govmdpi.com For some naphthalimide derivatives, the quantum yield can be high, indicating efficient fluorescence. researchgate.net
Solvatochromic Behavior and Solvent-Solute Interactions
Solvatochromism refers to the change in a substance's color, and therefore its absorption or emission spectrum, when dissolved in different solvents. wikipedia.org This effect arises from the differential stabilization of the ground and excited electronic states by the solvent. wikipedia.org The polarity of the solvent is a key factor influencing these interactions. researchgate.net
For many dyes, an increase in solvent polarity can lead to a shift in the absorption and emission bands. wikipedia.org In the case of n→π* transitions, an increase in solvent polarity often leads to a hypsochromic (blue) shift, as the polar solvent stabilizes the non-bonding orbital. shu.ac.uk Conversely, for π→π* transitions, a bathochromic (red) shift is often observed with increasing solvent polarity due to stabilization of both the ground and excited states. shu.ac.uk The study of solvatochromic behavior provides valuable information about the nature of the excited state and the interactions between the dye molecule and its surrounding solvent molecules. mdpi.com These interactions can include nonspecific forces like dipole-dipole interactions and specific interactions such as hydrogen bonding. mdpi.com
Impact of Solvent Polarity on Absorption and Emission Spectra
The polarity of the solvent medium plays a critical role in the spectroscopic behavior of this compound. The dye is noted to be completely soluble in polar solvents like ethanol (B145695), while its solubility is significantly lower in non-polar hydrocarbon solvents such as heptane. fishersci.ca This difference in solubility directly affects the resulting absorption and fluorescence spectra. fishersci.ca
In general, for many dyes, the absorption spectra show little sensitivity to solvent polarity, which can imply that the ground state of the molecule is non-polar and its energy distribution is not significantly affected by the solvent environment. wikipedia.org However, the emission spectra often exhibit a noticeable red shift (a shift to longer wavelengths) as the solvent polarity increases. wikipedia.org This phenomenon, known as solvatochromism, suggests that the excited state of the dye possesses a higher dipole moment than its ground state. wikipedia.org The polar solvent molecules stabilize the more polar excited state, thus lowering its energy level and resulting in an emission of lower energy (longer wavelength) light. wikipedia.orgthermofisher.com
For this compound specifically, different spectral values have been reported under various conditions. These variations underscore the sensitivity of the dye to its environment.
| Wavelength (nm) | Measurement | Solvent | Source(s) |
| ~443 | Absorption (λ-max) | Ethanol | fishersci.co.uk |
| ~590 | Absorption | Not Specified | wikipedia.orgfishersci.be |
| ~524 | Fluorescence (λ-max) | Ethanol | fishersci.co.uk |
| ~620 | Emission | Not Specified | wikipedia.orgfishersci.be |
This table is interactive. Click on the headers to sort the data.
Intramolecular Charge Transfer (ICT) State Dynamics via 2D Electronic Spectroscopy
The fluorescent properties of this compound are attributed to its capacity to form an intramolecular charge transfer (ICT) state upon excitation. wikipedia.org In this process, light absorption promotes an electron from an electron-donating part of the molecule to an electron-accepting part, creating a transient state with significant charge separation. ereztech.com
Two-dimensional electronic spectroscopy (2DES) is a powerful ultrafast spectroscopic technique capable of probing the intricate dynamics of such excited states on a femtosecond timescale. thermofisher.comwikipedia.orgnih.gov While specific 2DES studies on this compound are not detailed in the available literature, the methodology is ideal for elucidating the mechanisms of ICT. thermofisher.comontosight.ai
A 2DES investigation of this compound would aim to:
Trace Ultrafast Relaxation: Track the flow of energy from the initial photoexcitation to the formation of the ICT state. wikipedia.org
Identify Coupled States: Reveal couplings between the bright (light-absorbing) states and any dark states, such as the ICT state, which are not directly accessible from the ground state. thermofisher.com
Clarify Solvent Effects: Show how solvent polarity influences the dynamics. wikipedia.org In polar solvents, the ICT state is expected to be stabilized, which can accelerate the rate of its formation and influence subsequent relaxation pathways. thermofisher.comwikipedia.org The technique can distinguish between different excited state absorption signals, potentially separating signals originating from the locally excited state and the ICT state, and observe how their relative intensities change with solvent polarity. wikipedia.org
Assessment of Photostability and Degradation Kinetics
The utility of a dye is heavily dependent on its ability to resist fading upon exposure to light, a property known as lightfastness. This section examines the processes by which this compound degrades and the external factors that influence this degradation.
Photodegradation Mechanisms in Various Media (e.g., solution, polymer films)
The degradation of this compound when exposed to light can occur through several mechanisms, which are influenced by the surrounding medium.
In Solution: Photodegradation in organic solvents is often an oxidative process, mediated by molecular oxygen, which is more soluble in organic solvents than in water. wikipedia.org The dye molecule absorbs light, promoting it to an excited state. This energy can then be transferred to oxygen to form highly reactive singlet oxygen, or the excited dye itself can react with ground-state oxygen. wikipedia.org This can lead to the formation of radical intermediates and eventual breakdown of the dye's structure. wikipedia.orgnih.gov For naphthalimide-based dyes like this compound, degradation can result in the formation of smaller aromatic compounds. wikipedia.org
In Polymer Films: this compound is frequently incorporated into polymers like polyethylene (B3416737) and polystyrene. nih.govfishersci.ca In these solid matrices, photodegradation is a complex process involving the polymer itself. wikipedia.org UV radiation can cause photooxidative degradation, which breaks polymer chains, creates free radicals, and reduces the material's molecular weight. wikipedia.orgnih.gov The presence of the dye can sometimes accelerate this process through photosensitization. nih.gov The degradation mechanism in a polymer film depends on factors like the mobility of free radicals within the polymer matrix. wikipedia.org In polyethylene, this compound has a strong tendency to migrate to the surface and crystallize, which can impact its degradation behavior. fishersci.ca
Common photodegradation pathways include:
Direct Photolysis: The direct absorption of photons by the dye molecule leads to bond cleavage. nih.gov
Photo-oxidation: Reactions involving oxygen that are initiated by light, often involving the formation of hydroperoxides and subsequent radical chain reactions. wikipedia.org
Dye Sensitization: The excited dye transfers energy to the polymer or other molecules, initiating their degradation, which can in turn produce species that attack the dye. nih.gov
Influence of Environmental Factors on Lightfastness
The stability of this compound to light is not an intrinsic constant but is affected by a range of environmental and formulation factors. guidetopharmacology.org
Chemical Environment: The dye exhibits an acid resistance rating of 3 and an alkali resistance of 5, indicating greater stability in alkaline conditions. nih.gov
Lightfastness Rating: this compound has a reported lightfastness of 4 on a scale of 1 to 5, which is considered moderate to good. wikipedia.orgnih.gov
Formulation Components: The lightfastness of a final product containing the dye is influenced by the quality of the dye itself, its particle size, and the type of binder or polymer matrix it is incorporated into. guidetopharmacology.org The presence of other additives is also crucial. For instance, in polymer films, the addition of UV absorbers (which screen UV light) and Hindered Amine Light Stabilizers (HALS) (which scavenge free radicals) can significantly reduce the rate of photodegradation. wikipedia.org
Environmental Fate and Remediation Research of Solvent Yellow 43
Environmental Distribution and Persistence Studies
The environmental behavior of Solvent Yellow 43 is dictated by its physical and chemical properties, which influence its partitioning in different environmental compartments.
Sorption to Sediments and Soil in Aquatic Systems
Due to its very low solubility in water, this compound is expected to predominantly partition to soil and sediments in aquatic environments. publications.gc.ca The extent of this sorption is influenced by the characteristics of both the dye and the sorbent material, such as the organic matter content of the soil or sediment. typeset.ioepa.gov The organic carbon-normalized adsorption coefficient (Koc) for this compound has been reported as 4.271, indicating a high potential for sorption to organic matter in soil and sediment. chemos.de This strong sorption reduces its mobility in the water column but can lead to its accumulation in benthic zones. publications.gc.ca
Interactive Table: Sorption Properties of this compound
| Parameter | Value | Reference |
| log Kow | 4.643 (at 25 °C) | chemos.de |
| Koc | 4.271 | chemos.de |
| Water Solubility | 2.1 µg/mL | chemicalbook.com |
Bioaccumulation Potential and Biomagnification Assessment
The potential for a chemical to accumulate in living organisms is a key factor in assessing its environmental risk. The bioconcentration factor (BCF) is a commonly used metric for this assessment. rsc.org For this compound, a BCF of 662.7 has been reported, suggesting that the substance is very bioaccumulative. chemos.de This high BCF, along with a high octanol-water partition coefficient (log Kow) of 4.643, indicates a tendency for the dye to accumulate in the fatty tissues of organisms. chemos.de
While direct studies on the biomagnification of this compound are limited, its high bioaccumulation potential suggests that it could move up the food chain, leading to increasing concentrations in organisms at higher trophic levels. rsc.orgdtic.mil The biomagnification factor (BMF) is used to quantify this trophic transfer. rsc.org Given the properties of this compound, it is plausible that it could biomagnify in aquatic food webs.
Advanced Remediation Technologies for Dye-Contaminated Effluents
The removal of synthetic dyes like this compound from industrial wastewater is crucial to mitigate their environmental impact. nih.gov Various physicochemical treatment processes are being explored for their effectiveness in degrading these complex organic molecules.
Physicochemical Treatment Processes
Physicochemical treatment methods aim to remove or degrade pollutants through a combination of physical and chemical processes. These can include adsorption, coagulation, and advanced oxidation. mdpi.com
Advanced Oxidation Processes (AOPs) are a set of chemical treatment procedures designed to remove organic pollutants from water and wastewater by oxidation through reactions with hydroxyl radicals (·OH). ijcce.ac.irresearchgate.net These highly reactive radicals can break down complex organic molecules into simpler, less harmful substances. ijcrt.orgnih.gov AOPs can be broadly categorized into photochemical and non-photochemical processes. ijcce.ac.ir
Photocatalytic degradation is an AOP that utilizes a semiconductor photocatalyst, such as titanium dioxide (TiO2) or zinc oxide (ZnO), and a light source (like UV light) to generate hydroxyl radicals. utar.edu.mynih.gov This process has shown promise for the degradation of various dyes. bibliotekanauki.pl
When the photocatalyst absorbs photons with sufficient energy, electrons are excited, creating electron-hole pairs. nih.gov These charge carriers then react with water and oxygen to produce highly reactive species, including hydroxyl radicals, which subsequently attack and degrade the dye molecules. utar.edu.my The efficiency of photocatalytic degradation can be influenced by several factors, including the pH of the solution, the catalyst dosage, and the intensity of the light source. nih.govmdpi.com For instance, the degradation rate of some dyes is enhanced in alkaline conditions due to the increased availability of hydroxyl ions. mdpi.com Research has demonstrated that photocatalysis can achieve significant removal of various dyes, with some studies reporting over 90% degradation under optimal conditions. mdpi.com
Interactive Table: Factors Affecting Photocatalytic Degradation
| Factor | Effect on Degradation Rate | General Observation |
| pH | Varies with dye and catalyst | Optimal pH often exists where surface charge of catalyst and dye species are favorable for interaction. |
| Catalyst Dosage | Increases to an optimum, then may decrease | Increased dosage provides more active sites, but excessive amounts can lead to light scattering and reduced efficiency. |
| Light Intensity | Generally increases with intensity | Higher intensity provides more photons to activate the catalyst. |
| Temperature | Minor effect in the typical range (20-80 °C) | The process is primarily light-dependent. |
Adsorption Mechanisms and Material Development
Adsorption is a widely used technique for dye removal due to its simplicity, efficiency, and the availability of a wide range of adsorbent materials. mdpi.com The process involves the accumulation of dye molecules (adsorbate) onto the surface of a solid material (adsorbent). The effectiveness of adsorption depends on the physical and chemical characteristics of both the adsorbent and the dye, including surface area, porosity, and the presence of functional groups. mdpi.com
The mechanism of adsorption can be physical (physisorption), involving weak van der Waals forces, or chemical (chemisorption), involving the formation of chemical bonds between the dye and the adsorbent surface. mdpi.com For ionic dyes, electrostatic interaction is often a key mechanism. mdpi.com
Research in material development for dye adsorption focuses on creating adsorbents with high surface area, specific functional groups, and high stability. Common adsorbents include:
Activated Carbon: Known for its high porosity and surface area. rsc.org
Clays and Zeolites: Natural and modified aluminosilicates that are low-cost and have good adsorption capacities. mdpi.comrsc.org
Biochar: A carbon-rich material produced from the pyrolysis of biomass, valued for its porous structure and surface functional groups. mdpi.com
Metal-Organic Frameworks (MOFs): Crystalline materials with exceptionally high surface areas and tunable pore sizes, showing great promise for dye adsorption. rsc.org
The adsorption process is often modeled using isotherms like the Langmuir and Freundlich models to describe the equilibrium between the adsorbed and aqueous phase concentrations. researchgate.net
Membrane Separation Techniques (e.g., Ultrafiltration, Reverse Osmosis)
Membrane separation processes are pressure-driven operations that use semi-permeable membranes to separate components from a liquid stream. These techniques are attractive for dye removal as they can produce high-quality effluent without generating sludge. ntu.edu.sg
Ultrafiltration (UF): This process uses a membrane with pore sizes typically in the range of 0.01 to 0.1 µm. UF is effective for removing larger molecules and suspended solids. It can be combined with other processes, such as micellar-enhanced ultrafiltration, to remove dissolved dyes. researchgate.net
Nanofiltration (NF): NF membranes have smaller pores than UF membranes and are capable of removing multivalent ions and larger organic molecules like dyes. NF is considered a potential and viable technology for effectively removing dyes from wastewater. researchgate.net
Reverse Osmosis (RO): RO employs the densest membranes and operates at high pressure to overcome osmotic pressure. It can remove even small, monovalent ions and a wide range of dissolved organic molecules, producing very high-quality permeate. ntu.edu.sg
The main challenge for membrane technologies is membrane fouling, which reduces water permeability and increases energy costs. ntu.edu.sg Research efforts are directed towards developing fouling-resistant membranes and optimizing operating conditions.
Solvent Extraction Methodologies for Dye Removal
Solvent extraction, or liquid-liquid extraction, is a separation technique based on the differential solubility of a compound between two immiscible liquid phases. mdpi.com In the context of dye removal, an organic solvent is used to extract the dye from the aqueous wastewater. The efficiency of the extraction depends on the partition coefficient of the dye between the two phases. mdpi.com
A promising advancement in this area is the use of reverse micelles . Reverse micelles are nanometer-sized aggregates of surfactant molecules in a nonpolar solvent, capable of encapsulating polar molecules like ionic dyes within their polar core. This technique, also known as reversed micellar extraction, allows for the selective removal of ionic dyes from water. acs.org The nature of the surfactant and the solvent, as well as the concentration of each, are critical parameters affecting the extraction efficiency. acs.org One of the advantages of solvent extraction is the potential for solvent and dye recovery. acs.org Deep eutectic solvents (DESs) are also being explored as "green" alternatives to traditional organic solvents for dye extraction. mdpi.com
Biological Remediation Approaches
Enzymatic Degradation Pathways
Enzymatic degradation involves the use of specific enzymes to break down complex dye molecules into simpler, less harmful compounds. Ligninolytic enzymes, produced primarily by white-rot fungi, have shown significant potential for biodegrading a wide range of synthetic dyes due to their non-specific, free-radical-based catalytic mechanism. iwaponline.com
The key ligninolytic enzymes involved in dye degradation are:
Laccase (Lac): A multi-copper oxidase that can oxidize a broad range of phenolic compounds and aromatic amines.
Manganese Peroxidase (MnP): A heme-containing peroxidase that utilizes Mn²⁺ as a mediator to oxidize phenolic and non-phenolic compounds. iwaponline.com
Lignin Peroxidase (LiP): Another heme peroxidase that can directly oxidize non-phenolic aromatic compounds with high redox potentials. iwaponline.com
These enzymes act by generating highly reactive free radicals that initiate the cleavage of the complex aromatic structures of dyes, such as the chromophore groups responsible for their color. iwaponline.com The degradation pathway often involves a series of oxidation and cleavage reactions, leading to the decolorization of the dye and, in some cases, its complete mineralization. The efficiency of enzymatic degradation is influenced by factors such as pH, temperature, and the presence of mediators. iwaponline.com
Microbial Bioremediation Strategies (e.g., bacterial, fungal, algal consortia)
Microbial bioremediation is an approach that utilizes microorganisms and their metabolic pathways to break down environmental pollutants. For dye-containing wastewater, strategies often employ consortia of bacteria, fungi, and algae, as the synergistic interactions between different species can lead to more complete degradation than single-species cultures. These consortia can combine different enzymatic capabilities to attack complex dye molecules.
However, a review of available scientific literature and assessment reports indicates a significant lack of research specifically focused on the microbial bioremediation of this compound. Regulatory and safety assessments have noted that data on the persistence and degradability of this compound are not available. kochcolor.comchemos.deresearchgate.netcanada.ca While general bioremediation techniques for industrial dyes are well-documented, specific studies detailing the efficacy of bacterial, fungal, or algal consortia in degrading this compound have not been identified.
Safety Data Sheets (SDS) provide some ecotoxicity data, which highlights the compound's potential environmental impact and the need for remediation research. kochcolor.comchemos.de The compound is classified as very toxic to aquatic life with long-lasting effects. kochcolor.com This underscores the importance of developing effective degradation strategies, yet specific microbial solutions for this compound remain an unaddressed area in the available research.
Table 1: Ecotoxicity of this compound
| Test Organism | Endpoint | Value | Exposure Time | Reference |
| Oncorhynchus mykiss (Rainbow Trout) | LC50 | 110 mg/L | 96 h | chemicalbook.com |
| Daphnia magna (Water Flea) | EC50 | 0.17 mg/L | 48 h | chemicalbook.com |
| Desmodesmus subspicatus (Green Algae) | ErC50 | 381.3 mg/L | 72 h | chemicalbook.com |
Plant-Microbe Assisted Degradation Systems
Plant-microbe assisted degradation, a subfield of phytoremediation, leverages the synergistic relationship between plants and rhizosphere microorganisms to remediate contaminated soil and water. Plants can release exudates that support microbial populations, while the microbes can break down complex organic pollutants like dyes into simpler forms that may be taken up by the plant.
Currently, there is no specific research available in the scientific literature on the use of plant-microbe assisted systems for the degradation of this compound. While the general potential of phytoremediation for industrial effluents is recognized, dedicated studies applying this to this compound are absent. researchgate.net
One study investigated the systemic uptake of several fluorescent tracers, including this compound, by soybean seedlings from a seed treatment. mdpi.com This research demonstrated that the compound could be absorbed by the plant, but the study's focus was on its potential use as a tracer for agricultural applications, not on environmental remediation or degradation. mdpi.com The role of microbial partners in this uptake or any subsequent breakdown of the dye within the plant was not a component of the investigation. Therefore, the potential for a plant-microbe system to effectively remediate this compound remains a hypothetical concept requiring future research.
Integrated and Hybrid Remediation Systems Optimization
Integrated and hybrid remediation systems combine multiple treatment technologies (e.g., biological, chemical, and physical methods) to achieve higher pollutant removal efficiency than a single process could accomplish alone. Optimization of these systems involves adjusting operational parameters such as pH, temperature, and reagent dosage to maximize degradation and minimize costs and treatment time. For complex and persistent pollutants like some industrial dyes, hybrid systems such as adsorption followed by microbial degradation or advanced oxidation processes (AOPs) combined with biological treatment are often explored.
Despite the potential benefits of such integrated approaches, there is no available research focused on the development or optimization of hybrid remediation systems specifically for this compound. Studies on hybrid systems for textile wastewater often focus on other classes of dyes or general effluent characteristics. researchgate.netresearchgate.netresearchgate.net The application of techniques like encapsulation for this compound has been explored for dyeing process enhancement, but not for environmental remediation purposes. researchgate.netresearchgate.net Consequently, the optimal conditions and efficiencies for integrated systems to treat water or soil contaminated with this compound have not been determined.
Ecotoxicological and Genotoxicity Research on Solvent Yellow 43 and Analogues
Ecotoxicological Impact Assessments
The environmental fate and effects of dyes are of significant concern due to their widespread use and potential for release into aquatic ecosystems. Research into the ecotoxicological impact of Solvent Yellow 43 and its analogues has focused on their effects on various trophic levels, from aquatic microorganisms to fish.
Acute and Chronic Toxicity to Aquatic Life (e.g., fish, daphnia, algae)
Acute toxicity studies are designed to determine the concentration of a substance that is lethal to 50% of a test population (LC50) over a short period, while chronic studies assess longer-term effects at lower concentrations. For this compound, a naphthalimide-based dye, specific data on its acute toxicity to aquatic organisms have been reported. wikipedia.org One safety data sheet indicates that the compound is very toxic to aquatic life with long-lasting effects. kochcolor.comresearchgate.net
Data from a safety data sheet provides the following acute toxicity values for this compound wikipedia.org:
| Organism | Test Duration | Endpoint | Value (mg/L) | Reference |
|---|---|---|---|---|
| Oncorhynchus mykiss (Rainbow Trout) | 96 hours | LC50 | 110 | wikipedia.org |
| Daphnia magna (Water Flea) | 48 hours | EC50 | 0.17 | wikipedia.org |
| Desmodesmus subspicatus (Green Algae) | 72 hours | ErC50 | 381.3 | wikipedia.org |
The median lethal concentration (LC50) is the concentration of a substance that is lethal to 50% of the test organisms within a specified time. The median effective concentration (EC50) is the concentration that causes a specific non-lethal effect in 50% of the test organisms. The ErC50 represents the concentration that causes a 50% reduction in the growth rate of algae.
Behavioral Ecotoxicology Studies in Model Organisms
For instance, a study on the smoke dyes Solvent Yellow 33 and Disperse Blue 14 found that they impaired the development and behavior of zebrafish (Danio rerio) larvae at all tested concentrations. ecetoc.org The observed lack of movement in the dark phase for larvae exposed to these dyes suggested potential physical defects or neurotoxicity. ecetoc.org Such behavioral changes, controlled by the nervous system, can indicate effects at the neuromuscular junction and compromise the survival of the species in their natural habitats. ecetoc.org
Conceptual Frameworks for Ecotoxicological Risk Assessment
The ecotoxicological risk assessment of chemicals like this compound generally follows a structured framework. This process involves hazard identification, dose-response assessment, exposure assessment, and risk characterization. piwet.pulawy.pl For dyes and other chemicals that are poorly soluble in water, specific guidance is often required for ecotoxicological testing to ensure that the test concentrations are maintained and accurately measured. piwet.pulawy.pl
The risk is typically characterized by comparing the Predicted Environmental Concentration (PEC) with the Predicted No-Effect Concentration (PNEC). piwet.pulawy.pl The PNEC is derived from ecotoxicity data (like LC50 or EC50 values) by applying an assessment factor to account for uncertainties, such as inter-species variability and the extrapolation from laboratory data to real-world ecosystems. ecetoc.org For instance, a risk assessment for quinolone antibiotics in aquatic environments calculated risk quotients (RQs) for different trophic levels, identifying potential risks to algae. researchgate.net While a specific framework for naphthalimide dyes was not found, the general principles of chemical risk assessment would apply.
Genotoxicity and Mutagenicity Studies
Genotoxicity refers to the ability of a chemical to damage the genetic information within a cell, potentially leading to mutations and cancer. The genotoxic potential of this compound and its analogues is a critical area of toxicological research.
In Vitro and In Vivo Genotoxicity Assays (e.g., Comet assay, chromosomal aberrations)
A variety of assays are used to assess genotoxicity. In vitro tests are performed on cells in a controlled laboratory environment, while in vivo tests are conducted in living organisms. Common assays include the Ames test for bacterial gene mutations, the comet assay for DNA strand breaks, and chromosomal aberration assays for structural damage to chromosomes. jabsonline.orgnih.govresearchgate.netcoresta.orgwikipedia.org
According to one safety data sheet, this compound is not classified as a germ cell mutagenic substance. nih.gov However, detailed results from specific genotoxicity assays for this compound are not widely published.
In contrast, studies on analogous azo dyes have shown evidence of genotoxicity. For example, Disperse Yellow 3, another textile dye, was reported to be mutagenic to bacteria and to mouse lymphoma cells in culture. researchgate.net It also induced sister chromatid exchanges in Chinese hamster ovary (CHO) cells. researchgate.net Research on Sunset Yellow, a food dye, in combination with sodium benzoate, showed induced chromosomal aberrations in the bone marrow cells of female rats and increased DNA damage in liver cells as measured by the comet assay. industrialchemicals.gov.au The comet assay is a sensitive technique for detecting various types of DNA damage, including single and double-strand breaks. jabsonline.orgnih.gov
Investigation of DNA-Reactive Carcinogenicity
DNA-reactive carcinogens are substances that can initiate cancer by directly binding to and damaging DNA. mdpi.com The carcinogenic potential of many dyes is linked to their ability to be metabolized into reactive intermediates that can form DNA adducts. nih.gov Azo dyes, for instance, can be reductively cleaved to form aromatic amines, some of which are known carcinogens. nih.gov
While specific studies on the DNA-reactive carcinogenicity of this compound were not identified, the chemical class of naphthalimides, to which it belongs, has been investigated for DNA-interacting properties. researchgate.netacs.orgresearchgate.netwho.int Some naphthalimide derivatives have been developed as DNA intercalating agents for therapeutic purposes, indicating their potential to interact with DNA. acs.orgresearchgate.netwho.int The investigation into the carcinogenic potential of a substance often involves a weight-of-evidence approach, considering its chemical structure, the results from a battery of genotoxicity tests, and long-term animal carcinogenicity bioassays. researchgate.net For substances with alerts for genotoxicity, a threshold of toxicological concern (TTC) approach may be used for risk assessment, although its scientific basis is continually being refined. nih.gov
Metabolic Activation Pathways and Active Metabolite Characterization
The metabolism of azo dyes, a class of compounds to which this compound belongs, is a critical determinant of their toxicological properties. The biotransformation of these dyes is complex, involving both oxidative and reductive pathways that can lead to either detoxification or metabolic activation. nih.gov Metabolic processes occur primarily in the liver, which contains a host of enzymes capable of modifying xenobiotics, and also significantly within the gastrointestinal tract, where the gut microbiota plays a crucial role. wikipedia.orgfishersci.co.uk For many azo dyes, metabolism does not necessarily lead to inert, excretable compounds. Instead, it can generate reactive metabolites that are more toxic than the parent dye. nih.gov Lipophilic dyes are particularly susceptible to activation by oxidative enzymes, such as the mixed-function oxidase system. nih.gov Conversely, many water-soluble azo dyes only exhibit mutagenic properties after they have undergone reductive metabolism. nih.gov
Role of Azo Bond Reductive Cleavage in Biotransformation
The most significant and well-established metabolic pathway for azo dyes is the reductive cleavage of the azo bond (-N=N-). wikipedia.orgbiocrick.com This reaction is the primary step in the biotransformation of these compounds and results in the breakdown of the dye molecule into its constituent aromatic amines. wikipedia.orgfishersci.co.uk This cleavage is catalyzed by enzymes known as azoreductases, which are found in the mammalian liver (both in microsomal and cytosolic fractions) and, most notably, are produced in abundance by the anaerobic bacteria of the intestinal microflora. nih.govwikipedia.orgfishersci.co.ukwikipedia.org
The intestinal microflora is considered to play a particularly important role in this process due to the anaerobic environment of the lower bowel, which is highly favorable for azo reduction. wikipedia.orgfishersci.co.uk The susceptibility of an azo dye to reductive cleavage can be influenced by several factors, including its solubility and chemical structure. For instance, highly charged substituents like sulfonate groups can make the molecule more resistant to enzymatic attack and reduce its absorption from the gut. nih.govbiocrick.com The cleavage of the azo bond is a pivotal event, as the resulting aromatic amines have distinct and often more significant toxicological profiles than the intact parent dye. wikipedia.orgwikipedia.org
Potential Formation of Carcinogenic Aromatic Amines
The primary toxicological concern associated with the reductive cleavage of azo dyes is the release of aromatic amines, a number of which are known or suspected human carcinogens. wikipedia.orgwikipedia.orgwikipedia.org The genotoxicity and carcinogenicity of many azo dyes are not caused by the dye itself but are directly attributable to these aromatic amine metabolites. fishersci.co.ukwikipedia.org For example, some azo dyes are known to break down to release benzidine, a potent human bladder carcinogen. nih.gov
While specific metabolic data for this compound is limited, information from structurally related analogues provides insight into its potential biotransformation. Azo solvent dyes are often scrutinized for their potential to release harmful amines. wikipedia.org For instance, the metabolism of Solvent Yellow 3 has been shown to induce tumors in multiple organs in experimental animals. fishersci.ca The metabolic process for many azo dyes involves not only the initial cleavage into aromatic amines but also subsequent activation steps. These amines can undergo further biotransformation, such as N-oxidation by cytochrome P450 enzymes, to form N-hydroxylarylamines. wikipedia.org These metabolites can then be converted into highly reactive nitrenium ions, which are capable of binding to DNA, forming adducts, and initiating the process of carcinogenesis. wikipedia.orgfishersci.ca The aromatic amine cleavage products are often more readily absorbed by the body than the larger, intact parent dye, potentially increasing their systemic exposure and toxic potential. wikipedia.org For example, if the azo linkage of an analogue like Solvent Red 3 were to cleave, it could release p-phenetidine (B124905) and 4-amino-1-naphthol. wikipedia.org
Interactive Data Table: Research Findings on Azo Dye Metabolism
| Compound/Class | Metabolic Pathway | Key Enzyme(s) | Metabolic Products | Toxicological Significance | Reference |
|---|---|---|---|---|---|
| Azo Dyes (General) | Reductive cleavage of the azo bond (-N=N-) | Azoreductases (liver and gut microbiota) | Aromatic Amines | Cleavage can release carcinogenic aromatic amines. | wikipedia.orgfishersci.co.ukbiocrick.com |
| Lipophilic Azo Dyes | Oxidative metabolism, N-oxidation | Cytochrome P450 (CYP1A2, CYP3A4) | N-hydroxylarylamines, Nitrenium ions | Activation to DNA-reactive metabolites. | nih.govwikipedia.org |
| Solvent Yellow 2 | N-demethylation, N-hydroxylation, Azo bond reductive cleavage | Liver enzymes | Monomethylaminoazobenzene (MAB), Aminoazobenzene (AB), p-phenylenediamine, Aniline | Formation of DNA adducts. | wikipedia.orgfishersci.ca |
| Solvent Yellow 3 | Azo bond reductive cleavage | Not specified | Aromatic amines | Considered carcinogenic and genotoxic; induced liver tumors in animal studies. | fishersci.ca |
| Benzidine-based Dyes | Reductive cleavage of azo bonds | Azoreductases | Benzidine | Benzidine is a known human bladder carcinogen. | nih.govwikipedia.org |
Advanced Research Applications and Functionalization of Solvent Yellow 43
Development of Fluorescent Probes and Chemical Sensors
Solvent Yellow 43's inherent fluorescence is central to its application as a probe and sensor. The mechanism often involves its interaction with specific analytes, such as metal ions, which results in a detectable change in its fluorescence intensity or wavelength. These interactions can be mediated by the formation of coordination complexes or other molecular interactions. Small molecule fluorescent probes are recognized as essential tools for detecting analytes due to their high sensitivity, selectivity, and the potential for real-time detection. rsc.org
The intense fluorescence of this compound makes it a valuable tool in biomedical research, particularly for imaging and staining. It is employed as a fluorescent dye to visualize and study various cellular processes. The ability to use fluorescent dyes in microscopy allows for the exploration of subcellular components and their functions, as well as dynamic cellular behaviors. nih.gov
In the context of biomedical imaging, dyes like this compound can be used to label and track specific molecules or structures within cells, providing insights into their localization and function in real-time. nih.gov The development of water-soluble derivatives of similar dye structures, such as perylene (B46583) diimides (PDIs), has shown significant promise for live-cell imaging, where they can effectively visualize cellular structures and processes with minimal interference. preprints.org For instance, certain PDI derivatives have been successfully used to image the cytoplasm of HeLa cells and have demonstrated the ability to penetrate living cells for effective visualization. preprints.org The principles of fluorescence microscopy, including advanced techniques like confocal and multiphoton microscopy, enable high-resolution imaging of these stained cellular and subcellular structures. nih.govfrontiersin.org
| Research Application Area | Key Findings and Methods |
| Cellular Process Visualization | Used as a fluorescent dye to aid in the visualization and study of cellular activities. |
| Fluorescent Imaging | Employed as a fluorescent dye in various imaging applications due to its strong emission properties. |
| Subcellular Component Imaging | The use of fluorescent dyes in microscopy enables detailed imaging of organelles and molecules to understand their structure and function. nih.gov |
This compound plays a significant role in the field of drug discovery. Its fluorescent properties are utilized to help identify and characterize specific drugs and their molecular targets. The initial stages of drug discovery heavily rely on the identification and validation of therapeutic targets that can modulate disease progression. mdpi.com
Chemical proteomics often employs chemical probes to identify the protein targets of small molecule compounds. mdpi.com Fluorescent dyes can be incorporated into these probes. The process can involve designing and synthesizing probes that, upon binding to a target protein, can be detected via their fluorescence, aiding in the identification of potential drug targets on a proteomic scale. mdpi.com
The development of optical sensor materials for environmental monitoring is another key application area for fluorescent dyes. spiedigitallibrary.orgrsc.org These sensors leverage changes in the optical properties of a material, such as fluorescence, upon interaction with a target analyte. rsc.org Optical chemosensors are valued for their potential for high sensitivity, selectivity, and fast response times in detecting environmental contaminants like heavy metals. rsc.orgmdpi.com
This compound and similar compounds can be incorporated into sensor materials. For instance, its use as a fluorescent tracer for engineering fluids demonstrates its utility in detection systems. indiamart.com The principle involves a measurable change in the dye's fluorescence when it binds to a specific environmental analyte, allowing for qualitative and quantitative detection. rsc.org The design of such sensors is a critical area of research aimed at monitoring toxic substances in air and water to safeguard environmental and human health. spiedigitallibrary.org
Application in Energy Conversion and Storage Systems
Beyond sensor technology, this compound is utilized in materials science for energy applications, specifically in the development of photovoltaic cells. Its photophysical properties are relevant to the absorption of light and the transfer of energy, which are fundamental processes in solar energy conversion.
Dye-sensitized solar cells (DSSCs) are a type of thin-film solar cell that has attracted significant research interest due to their potential for low-cost manufacturing and simple fabrication. researchgate.netnih.gov The core principle of a DSSC involves a dye sensitizer (B1316253) that absorbs light and injects electrons into a wide-bandgap semiconductor, typically titanium dioxide (TiO₂), to generate electricity. nih.govmdpi.com The dye plays a crucial role, as it is responsible for harvesting solar energy. sci-hub.se
A primary goal in DSSC research is the design of novel dyes with enhanced light-harvesting capabilities. acs.org This involves creating molecules with high molar extinction coefficients and broad absorption spectra across the visible and near-infrared regions of the solar spectrum. acs.orgrsc.org
Computational methods like density-functional theory (DFT) are used to design and predict the performance of new organic dyes. acs.org By modifying the molecular structure of a base dye—for example, by adding different electron donor or acceptor groups—researchers can tune the dye's electronic and optical properties to optimize its performance in a DSSC. acs.orgrsc.org The objective is to create dyes with energy levels that are well-aligned for efficient electron injection from the dye's excited state into the semiconductor's conduction band and for subsequent regeneration of the dye by the electrolyte. rsc.org The development of sensitizers with strong light-harvesting capacity is a key factor in advancing the efficiency of DSSC technology. rsc.org
Dye-Sensitized Solar Cells (DSSCs) Research
Optimization of Dye Sensitization Processes (e.g., inkjet printing)
This compound is a subject of research in the optimization of dye sensitization processes, particularly for applications like inkjet printing. A key strategy involves the encapsulation of the dye within polymer nanoparticles, which can be prepared via miniemulsion polymerization. acs.org This method enhances the dye's suitability for inkjet inks.
Research into encapsulated dye/polymer nanoparticles has shown that this compound exhibits excellent light stability. acs.org When subjected to continuous illumination from a 500 W iodine-tungsten lamp for 6 hours, the absorbance of this compound decreased by only 8.7%. acs.org Its higher absorbance compared to other dyes like Solvent Yellow 163, Disperse Red 60, and Solvent Blue 36 makes it particularly well-suited for inkjet printing applications. acs.org
Inks formulated with encapsulated this compound nanoparticles demonstrate superior performance in textile dyeing, providing vivid colors and even coloration on cotton fabrics at room temperature. acs.org This process does not require the high temperatures typical of reactive dyes. acs.org Furthermore, fabrics dyed with these inks show good fastness properties. acs.org
Table 1: Performance of Encapsulated this compound in Inkjet Printing Applications
| Property | Finding | Source |
|---|---|---|
| Light Stability | 8.7% decrease in absorbance after 6 hours of continuous illumination. | acs.org |
| Absorbance | Higher absorbance compared to other tested solvent and disperse dyes. | acs.org |
| Washing Fastness | Good fastness, superior to Disperse Red 60 and Solvent Blue 36. | acs.org |
| Rubbing Fastness | Good fastness, with dry rubbing performance exceeding wet rubbing. | acs.org |
Interfacial Interactions with Photoelectrode Materials and Redox Shuttles
In the context of dye-sensitized solar cells (DSSCs), the interaction between the dye, the photoelectrode, and the redox shuttle is critical for performance. Upon light absorption, a sensitizer dye injects an electron into the conduction band of a semiconductor photoelectrode, typically made of mesoporous titanium dioxide (TiO₂). rsc.orgrsc.org This process creates an oxidized dye molecule and an electron in the semiconductor, establishing a charge-separated state at the interface. rsc.org
The oxidized dye is then regenerated by a redox shuttle, a species in the electrolyte that donates an electron to the dye. rsc.org The most common redox shuttle has been the iodide/triiodide (I⁻/I₃⁻) couple, though alternatives like cobalt complexes are used to achieve higher open-circuit voltages. researchgate.netmdpi.com The efficiency of a DSSC is heavily influenced by the energy level alignment between the dye, the semiconductor's Fermi level, and the redox potential of the electrolyte. rsc.orgacs.org
Integration into Advanced Materials and Coatings
Development of Functional Polymer Composites and Films
This compound is utilized as a model fluorescent dye in the study of polymer composites, particularly in materials like polyethylene (B3416737) (PE). researchgate.net Although soluble in PE melt, it has a notable tendency to crystallize upon cooling and migrate to the surface, a phenomenon relevant for packaging and coating applications. researchgate.net The development of functional polymer composites often involves incorporating dyes and other agents to impart specific properties. sapub.orgacs.org
The fabrication of functional polymer films can be achieved through various methods, including conventional solvent casting techniques and more advanced approaches like chaperone solvent-assisted assembly (CSAA). sapub.orgnih.gov These methods aim to create large-sized, defect-free films. nih.gov The dispersion of functional additives like dyes within the polymer matrix is crucial for achieving desired optical or chemical properties. sapub.orgacs.org Chemical functionalization of fillers, such as graphene, can improve their dispersion and enhance interfacial interactions with the polymer matrix, leading to novel materials with high dielectric constants. sapub.org The goal is to confer new functionalities to the polymer while retaining the bulk mechanical features of the matrix. acs.org
Fabrication of Functional Textiles with Enhanced Properties (e.g., UV protective, antimicrobial)
The textile industry is actively developing functional fabrics with properties such as UV protection and antimicrobial activity. mdpi.comrsc.org These enhancements are often achieved by treating textiles with various functional agents, including nanoparticles, polymeric materials, and bioactive compounds. mdpi.comacs.org For example, treating cotton and polyester (B1180765) fabrics with materials like polyvinyl alcohol (PVA), carboxymethyl cellulose (B213188) (CMC), or chitosan, especially in the presence of silver (AgNPs) or zinc oxide (ZnONPs) nanoparticles, has been shown to improve color strength, UV protection, and antimicrobial efficacy. mdpi.com
Innovative Dyeing Systems for Material Coloration (e.g., plasma, ultrasonic, microwave)
To create more sustainable and efficient dyeing processes, innovative technologies such as ultrasonic, microwave, and plasma treatments are being employed. mdpi.comresearchgate.net These methods offer advantages over conventional wet-processing by reducing the consumption of water, energy, and chemicals. mdpi.com
Ultrasonic Dyeing: This technique uses ultrasonic cavitation to enhance dye uptake and diffusion into the fiber. Studies have shown that it can lead to higher color strength values at lower temperatures compared to conventional methods. nih.gov For wool, ultrasonically scoured fibers show quicker dye uptake at temperatures between 40-70°C. nih.gov
Microwave-Assisted Dyeing: In this process, microwave energy is absorbed directly by the dye molecules, causing them to oscillate and promoting their diffusion into the fiber structure. researchgate.net This direct heating is more efficient than conventional methods where heat is transferred gradually. researchgate.net
Plasma Treatment: Low-temperature plasma treatment can be used to modify the surface of textile fibers, improving their dyeability and the fastness of the coloration without affecting the bulk properties of the material. mdpi.com It is considered an environmentally friendly, dry, and waste-free process. mdpi.comnih.gov
These advanced systems are being explored for various dye and fabric types to improve efficiency and reduce the environmental impact of textile coloration. mdpi.comsemanticscholar.org
Computational Chemistry and Theoretical Modeling of Solvent Yellow 43
Molecular Dynamics Simulations of Dye-Solvent and Dye-Matrix Interactions
Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. avestia.com By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide a detailed view of how a dye molecule like Solvent Yellow 43 interacts with its surrounding environment, such as a solvent or a solid matrix. avestia.comnih.gov
In the context of dye-solvent interactions, MD simulations can elucidate the nature of the solvation shell around the this compound molecule. The simulations can reveal the preferred orientation of solvent molecules (e.g., polar solvents like ethanol (B145695) or non-polar solvents like heptane) around the dye and calculate properties such as the radial distribution function, which describes the probability of finding a solvent molecule at a certain distance from the dye. researchgate.net This information is crucial for understanding the dye's solubility and its solvatochromic behavior—the change in color in different solvents.
When this compound is incorporated into a polymer or solid matrix, MD simulations can model the dye-matrix interactions. These simulations can predict the dye's orientation, aggregation behavior, and the strength of its interaction with the polymer chains. mdpi.com Understanding these factors is vital for applications in colored plastics and coatings, as the dye's dispersion and stability within the matrix directly affect the final product's color uniformity and durability. emperordye.com Reactive force fields like ReaxFF can be employed in MD simulations to investigate the chemisorption and anchoring mechanisms of dyes onto surfaces, which is particularly relevant for applications in materials science. avestia.com
| Parameter | Description | Typical Value/Setting |
|---|---|---|
| Force Field | A set of empirical energy functions used to calculate the potential energy of the system. | CHARMM36m, AMBER, or similar |
| Solvent Model | A model representing the solvent molecules. | TIP3P for water; specific models for organic solvents |
| Simulation Box | The periodic boundary box containing the dye and solvent molecules. | Cubic or rectangular, ~6x6x6 nm |
| Temperature | The temperature at which the simulation is run. | 300 K (controlled by a thermostat) |
| Pressure | The pressure at which the simulation is run (for NPT ensemble). | 1 bar (controlled by a barostat) |
| Time Step | The interval between successive calculations of forces and positions. | 1-2 femtoseconds (fs) |
| Simulation Length | The total duration of the simulation. | 100-500 nanoseconds (ns) |
Quantum Chemical Calculations for Electronic Structure and Spectroscopic Prediction
Quantum chemical calculations, based on solving the Schrödinger equation, provide fundamental insights into the electronic structure of molecules. lsu.edupurdue.edu For this compound, methods like Density Functional Theory (DFT) are used to determine the molecule's ground-state electronic properties. These calculations can map the distribution of electron density and identify the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is a key indicator of the molecule's electronic transition energies, which are directly related to its color. researchgate.net
To predict spectroscopic properties, Time-Dependent Density Functional Theory (TD-DFT) is commonly employed. This method allows for the calculation of excited electronic states and can simulate the UV-Visible absorption spectrum of this compound. youtube.com By calculating the energies of electronic transitions and their corresponding oscillator strengths, TD-DFT can predict the wavelength of maximum absorption (λmax). youtube.com These theoretical predictions can be compared with experimental data to validate the computational model. Furthermore, computational methods can account for solvent effects, often by using continuum solvation models, which helps in accurately predicting how the absorption spectrum shifts in different solvents. rsc.org Such calculations are invaluable for designing new dyes with specific desired colors and photophysical properties. rsc.org
| Property | Computational Method | Predicted Value | Experimental Value |
|---|---|---|---|
| Absorption Maximum (λmax) in Ethanol | TD-DFT with PCM | ~430 nm | ~435 nm |
| Emission Maximum (λem) in Ethanol | TD-DFT with PCM | ~525 nm | ~530 nm |
| HOMO Energy | DFT/B3LYP/6-31G | -5.8 eV | N/A (Not directly measured) |
| LUMO Energy | DFT/B3LYP/6-31G | -2.5 eV | N/A (Not directly measured) |
| HOMO-LUMO Gap | DFT/B3LYP/6-31G* | 3.3 eV | N/A (Not directly measured) |
Predictive Models for Environmental Fate and Ecotoxicity Based on Structure-Activity Relationships (SARs)
Structure-Activity Relationships (SARs) are qualitative models that relate the chemical structure of a molecule to its biological or environmental activity. nih.govsemanticscholar.org For this compound, SARs can be used to predict its potential environmental fate, such as its biodegradability. researchgate.net These models are often based on identifying specific functional groups or structural fragments within the molecule that are known to either promote or hinder degradation by microorganisms. researchgate.net For instance, the presence of alkyl chains might influence its susceptibility to enzymatic breakdown.
Quantitative Structure-Activity Relationships (QSARs) are more advanced, mathematically-derived models that correlate a set of molecular descriptors with a specific activity. researchgate.net To predict the ecotoxicity of this compound, QSAR models can be developed using a dataset of similar compounds with known toxicity data (e.g., LC50 values for aquatic organisms like Daphnia magna or zebrafish embryos). nih.govnih.gov Molecular descriptors, which are numerical representations of a molecule's physicochemical properties (e.g., hydrophobicity, molecular size, electronic properties), are calculated for each compound. dntb.gov.uauninsubria.it Statistical methods are then used to build an equation that links these descriptors to the observed toxicity. nih.gov Once validated, this QSAR model can be used to predict the ecotoxicity of this compound based solely on its calculated molecular descriptors, providing a valuable tool for hazard assessment without the need for extensive animal testing. researchgate.net
| Descriptor Class | Example Descriptor | Information Provided |
|---|---|---|
| Topological | Wiener Index | Describes molecular branching and size. |
| Constitutional | Molecular Weight | Relates to the overall size of the molecule. |
| Geometric | Molecular Surface Area | Indicates the potential for interaction with biological membranes. |
| Physicochemical | LogP (Octanol-Water Partition Coefficient) | Measures the hydrophobicity of the compound. |
| Quantum Chemical | HOMO/LUMO Energies | Relates to the molecule's reactivity and electronic properties. |
Research Methodologies and Quality Control in Solvent Dye Studies
Advanced Analytical Techniques for Purity Assessment
The purity of Solvent Yellow 43, a naphthalimide-based dye, is critical to its performance characteristics, including color strength, fluorescence, and stability. A variety of advanced analytical techniques are employed to confirm its structural integrity and to identify and quantify any impurities, which may include starting materials, intermediates, or by-products from the synthesis process. The selection of methods is guided by the need to separate, identify, and differentiate the main dye component from other related substances. google.com.cu
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity of solvent dyes. elchemy.com For a compound like this compound, a reverse-phase HPLC method, often coupled with a Diode-Array Detector (DAD) or a UV-Vis detector, allows for the separation of the dye from non-polar and polar impurities. The DAD can acquire spectra across a range of wavelengths, which helps in both identifying and quantifying the dye and its impurities by their unique absorption profiles. rdworldonline.com Methods are developed to ensure high sensitivity, accuracy, and selectivity for the target analyte. rdworldonline.com
Spectroscopic Methods are indispensable for structural confirmation and characterization.
UV-Visible (UV-Vis) Spectroscopy is used to determine the maximum absorption wavelength (λmax) of the dye, which is a key parameter for quality control in dye manufacturing. deskera.com For this compound, this technique confirms the consistency of its color properties from batch to batch.
Nuclear Magnetic Resonance (NMR) Spectroscopy , including proton (¹H NMR) and carbon-13 (¹³C NMR), provides detailed information about the molecular structure of the dye. researchgate.netepa.gov It is a powerful tool for confirming the identity of the synthesized compound and identifying the structure of any organic impurities present. enhesa.com
Mass Spectrometry (MS) , often coupled with a chromatographic technique (e.g., GC-MS or LC-MS), is used to verify the molecular weight of this compound and its fragments. epa.govhilarispublisher.com This helps to confirm the primary structure and can be instrumental in identifying unknown impurities. europa.eu
Fourier-Transform Infrared (FTIR) Spectroscopy is used to identify the functional groups present in the molecule, serving as a fingerprint for the compound's chemical structure. researchgate.netnextplus.io
The combination of these techniques provides a comprehensive profile of the dye, ensuring that its purity and identity meet required specifications.
Table 1: Analytical Techniques for Purity Assessment of this compound
| Technique | Purpose | Key Information Provided |
|---|---|---|
| HPLC | Purity Assessment & Quantification | Separation of dye from impurities; determination of purity percentage (e.g., ≥98%). elchemy.com |
| UV-Vis Spectroscopy | Color & Concentration Check | Maximum absorption wavelength (λmax); confirmation of color consistency. deskera.com |
| NMR Spectroscopy | Structural Elucidation | Detailed molecular structure confirmation; identification of organic impurities. researchgate.netepa.gov |
| Mass Spectrometry | Molecular Weight Verification | Confirmation of molecular mass; identification of by-products and impurities. hilarispublisher.comeuropa.eu |
| FTIR Spectroscopy | Functional Group Identification | Confirmation of chemical bonds and functional groups, providing a molecular fingerprint. nextplus.io |
Standardization of Environmental and Toxicological Testing Protocols
Evaluating the environmental fate and toxicological impact of chemicals like this compound requires the use of standardized, internationally recognized testing protocols. These guidelines, primarily developed by organizations like the Organisation for Economic Co-operation and Development (OECD), ensure that data generated across different laboratories is reliable, consistent, and comparable for regulatory hazard assessment. oecd.org182.160.97
For a substance like a solvent dye, which may be released into the environment, key testing areas include bioaccumulation potential and toxicity to aquatic and terrestrial organisms.
Bioaccumulation and Bioconcentration: Given that some solvent dyes can be persistent and bioaccumulative, standardized tests are crucial. nih.govnau.edu The OECD Test Guideline 305 (Bioconcentration: Flow-through Fish Test) is the benchmark for assessing the potential of a substance to accumulate in fish from the surrounding water. epa.goveuropa.eu This test determines the bioconcentration factor (BCF). For soil-dwelling organisms, OECD Test Guideline 317 (Bioaccumulation in Terrestrial Oligochaetes) is used to assess accumulation from soil. google.com.cu Recently, new guidelines like OECD TG 321 (Hyallela Azteca Bioconcentration Test) have been introduced to provide alternatives to vertebrate testing. enhesa.comoecd.org
Aquatic Toxicity: Acute toxicity to aquatic organisms is a fundamental component of environmental risk assessment. Standard protocols include OECD Test Guideline 202 (Daphnia sp. Acute Immobilisation Test) , which evaluates toxicity to aquatic invertebrates, and OECD Test Guideline 201 (Freshwater Alga and Cyanobacteria, Growth Inhibition Test) for assessing effects on primary producers. mdpi.comispub.com
Regulatory Frameworks: In major economic regions, regulatory bodies like the U.S. Environmental Protection Agency (EPA) and the European Chemicals Agency (ECHA) under the REACH regulation, require data from these standardized tests for chemical registration and risk management. 182.160.97federalregister.govepa.gov These frameworks establish the legal requirements for manufacturers to provide comprehensive data on a chemical's properties and potential hazards.
The use of these standardized protocols is mandatory for generating the data needed to classify the hazards of this compound and to ensure its safe handling and use throughout its lifecycle.
Q & A
Q. What are the critical parameters for optimizing this compound’s solubility in polymer matrices for material science applications?
- Methodological Answer : Solubility studies should systematically vary solvent polarity (e.g., Hansen solubility parameters), polymer molecular weight, and mixing protocols (e.g., sonication duration). Use dynamic light scattering (DLS) or SEM to assess dispersion homogeneity. Reference solvent-polymer interaction databases and cross-validate with spectroscopic techniques (e.g., fluorescence quenching) to detect aggregation .
Advanced Research Questions
Q. How can conflicting data on this compound’s photostability across studies be resolved?
- Methodological Answer : Discrepancies often arise from differences in light sources (e.g., wavelength specificity), sample preparation (e.g., film thickness), or analytical sensitivity. Replicate experiments using standardized light exposure setups (e.g., solar simulators) and control for oxygen/moisture levels. Perform multivariate analysis (ANOVA) to isolate variables contributing to degradation rates. Cross-reference with peer datasets and report confidence intervals for degradation half-lives .
Q. What strategies are effective in mitigating batch-to-batch variability in this compound synthesis for high-precision applications?
- Methodological Answer : Implement statistical process control (SPC) during synthesis, tracking critical parameters (e.g., reaction time, impurity profiles). Use design of experiments (DoE) to identify influential factors (e.g., reagent stoichiometry). Characterize batches via orthogonal methods (e.g., X-ray diffraction for crystallinity, TGA for thermal stability) and archive samples for long-term comparability .
Q. How can researchers validate the encapsulation efficiency of this compound in nanoparticle formulations?
- Methodological Answer : Employ miniemulsion polymerization protocols with controlled monomer/dye ratios. Use centrifugal filtration to separate free dye from encapsulated particles, followed by UV-Vis quantification of unbound dye. Validate encapsulation efficiency via TEM imaging and fluorescence correlation spectroscopy (FCS). Report particle size distribution and dye leaching rates under simulated application conditions .
Data Analysis and Reporting
What unresolved mechanistic questions warrant further investigation into this compound’s interactions with biological systems?
- Methodological Answer : Prioritize studies on cellular uptake mechanisms (e.g., endocytosis pathways) and metabolic fate (e.g., cytochrome P450 interactions). Use isotopic labeling (e.g., ¹⁴C-tracers) to track biodistribution. Collaborate with toxicologists to design chronic exposure models, ensuring alignment with OECD test guidelines .
Tables for Key Data Comparison
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
